N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide
Overview
Description
N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, a pyridine ring, and an acetamide group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form 2-aminobenzamide, which is then cyclized to form the quinazoline ring. The pyridine ring is introduced through a nucleophilic substitution reaction, followed by the attachment of the acetamide group via an amide coupling reaction. The final step involves the formation of the ether linkage between the quinazoline and pyridine rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline and pyridine derivatives .
Scientific Research Applications
N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another kinase inhibitor with a different core structure.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: A compound with a similar quinazoline core but different substituents
Uniqueness
N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide is unique due to its specific combination of a quinazoline core, pyridine ring, and acetamide group, which provides it with distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-14(26)23-15-9-11-16(12-10-15)27-21-17-6-2-3-7-18(17)24-20(25-21)19-8-4-5-13-22-19/h2-13H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZFJMCZHKZYGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320732 | |
Record name | N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665376 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
578748-01-3 | |
Record name | N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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